N'-[(1Z)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]-2,3-dimethylquinoxaline-6-carbohydrazide
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Overview
Description
N’-[(1Z)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]-2,3-dimethylquinoxaline-6-carbohydrazide is a complex organic compound that features a combination of several heterocyclic structures, including thiazole, indole, and quinoxaline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]-2,3-dimethylquinoxaline-6-carbohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include 2-chloro-1,3-thiazole, indole derivatives, and quinoxaline derivatives. These intermediates are then subjected to condensation reactions, often under acidic or basic conditions, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]-2,3-dimethylquinoxaline-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
N’-[(1Z)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]-2,3-dimethylquinoxaline-6-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-[(1Z)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]-2,3-dimethylquinoxaline-6-carbohydrazide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N’-[(1Z)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]-2,3-dimethylquinoxaline-6-carbohydrazide: shares similarities with other compounds containing thiazole, indole, and quinoxaline moieties.
2-chloro-1,3-thiazole derivatives: Known for their biological activities.
Indole derivatives: Widely studied for their pharmacological properties.
Quinoxaline derivatives: Used in various applications, including medicinal chemistry and materials science.
Uniqueness
The uniqueness of N’-[(1Z)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]-2,3-dimethylquinoxaline-6-carbohydrazide lies in its combination of multiple heterocyclic structures, which confer distinct chemical and biological properties. This makes it a versatile compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(Z)-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylideneamino]-2,3-dimethylquinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN6OS/c1-14-15(2)29-21-9-16(7-8-20(21)28-14)23(32)30-27-10-17-12-31(13-18-11-26-24(25)33-18)22-6-4-3-5-19(17)22/h3-12H,13H2,1-2H3,(H,30,32)/b27-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPDNKJZNJEODX-NCAUGAEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)NN=CC3=CN(C4=CC=CC=C43)CC5=CN=C(S5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)N/N=C\C3=CN(C4=CC=CC=C43)CC5=CN=C(S5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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